1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
CAS No.: 898443-93-1
Cat. No.: VC4982036
Molecular Formula: C20H23N3O2
Molecular Weight: 337.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898443-93-1 |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.423 |
| IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) |
| Standard InChI Key | WMVPQZLIOMJHRL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C |
Introduction
Molecular Composition
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Chemical Formula: The compound contains a urea core substituted with three distinct groups:
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A 3,4-dihydro-2H-pyrrol-5-yl moiety.
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A 3,4-dimethylphenyl group.
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A 3-methoxyphenyl group.
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Structural Features
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Core Urea Structure: The urea backbone () is central to the molecule's potential biological activity.
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Substituent Effects: The presence of electron-donating groups like methoxy and methyl likely influences the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.
General Synthetic Approach
The synthesis of diaryl ureas typically involves:
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Reacting an aromatic amine with an isocyanate or carbamoyl chloride to form the urea bond.
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Functionalizing the aromatic rings with specific substituents to modulate biological activity.
Potential Reaction Scheme
For this compound:
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The 3,4-dihydro-2H-pyrrol-5-yl group may be introduced via cyclization reactions involving amines and aldehydes.
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The dimethylphenyl and methoxyphenyl substituents can be incorporated through selective substitution reactions on aromatic precursors.
Medicinal Chemistry Context
Diaryl ureas like this compound are known for their diverse pharmacological profiles:
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Anticancer Activity: Many diaryl ureas inhibit kinases such as BRAF or VEGFR, which are critical in cancer cell proliferation .
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Enzyme Inhibition: Urea derivatives often act as inhibitors for enzymes like urease or proteases, which are implicated in various diseases .
Hypothetical Applications
Given its structure:
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The pyrrole ring may enhance binding affinity to biological targets via π-stacking interactions.
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The methoxy group could improve solubility and membrane permeability.
Spectroscopic Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy: For identifying chemical shifts corresponding to the pyrrole, phenyl, and methoxy groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To detect characteristic urea () and NH stretching vibrations.
Comparative Analysis with Related Compounds
| Feature | This Compound | Related Diaryl Ureas |
|---|---|---|
| Core Structure | Urea with pyrrole and substituted phenyl groups | Urea with various aryl substituents |
| Biological Target | Likely kinase or enzyme inhibition | Kinases (e.g., BRAF), enzymes (e.g., urease) |
| Functional Groups | Pyrrole, dimethylphenyl, methoxyphenyl | Substituents like halogens, hydroxyls, or alkoxy groups |
| Potential Applications | Anticancer agents, enzyme inhibitors | Broad-spectrum antiproliferative agents |
Future Research
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Biological Screening: Testing against cancer cell lines or enzyme targets could reveal its therapeutic potential.
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Computational Studies: Molecular docking could predict binding affinities to biological targets.
This compound represents a promising scaffold for further exploration in medicinal chemistry due to its structural diversity and potential bioactivity. Comprehensive experimental studies are needed to fully elucidate its properties and applications.
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